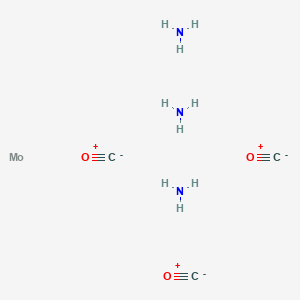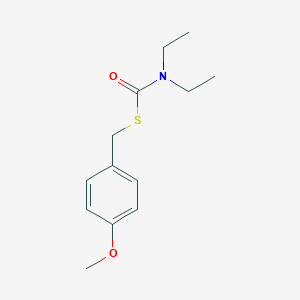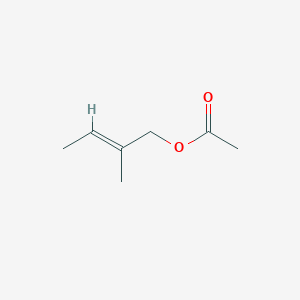![molecular formula C13H28O3 B098029 2-[Di(sec-butoxy)methoxy]butane CAS No. 16754-48-6](/img/structure/B98029.png)
2-[Di(sec-butoxy)methoxy]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Di(sec-butoxy)methoxy]butane, also known as DIBOA, is a natural compound found in various plants such as maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds that have been shown to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-[Di(sec-butoxy)methoxy]butane is not fully understood. However, it has been proposed that 2-[Di(sec-butoxy)methoxy]butane acts by inhibiting the activity of various enzymes involved in cancer cell growth and inflammation. Additionally, 2-[Di(sec-butoxy)methoxy]butane has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[Di(sec-butoxy)methoxy]butane has been shown to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to their death. 2-[Di(sec-butoxy)methoxy]butane has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). Additionally, 2-[Di(sec-butoxy)methoxy]butane has been found to have anti-bacterial properties, inhibiting the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[Di(sec-butoxy)methoxy]butane has several advantages for lab experiments. It is a natural compound, which makes it easier to obtain and work with compared to synthetic compounds. Additionally, 2-[Di(sec-butoxy)methoxy]butane has been extensively studied, and its various biological activities are well-known. However, 2-[Di(sec-butoxy)methoxy]butane also has some limitations. It is a complex compound, which makes it difficult to synthesize and purify. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-[Di(sec-butoxy)methoxy]butane. One area of research is to further investigate its anti-cancer properties and its mechanism of action. Additionally, 2-[Di(sec-butoxy)methoxy]butane's anti-inflammatory and anti-bacterial properties could be further explored for potential therapeutic applications. Finally, 2-[Di(sec-butoxy)methoxy]butane's potential as a natural herbicide could be investigated further for agricultural applications.
In conclusion, 2-[Di(sec-butoxy)methoxy]butane is a natural compound with various biological activities that have been extensively studied. Its anti-herbivore, anti-cancer, anti-inflammatory, and anti-bacterial properties make it a potential natural herbicide and therapeutic agent. Further research is needed to fully understand its mechanism of action and to explore its potential for various applications.
Métodos De Síntesis
2-[Di(sec-butoxy)methoxy]butane can be synthesized through a multi-step process starting with the reaction of 2,4-dihydroxy-1,4-benzoxazin-3-one with sec-butanol and sodium hydride. This reaction yields 2-(sec-butoxy)-4-hydroxy-1,4-benzoxazin-3-one, which is then reacted with methyl iodide and sodium hydride to produce 2-[Di(sec-butoxy)methoxy]butane.
Aplicaciones Científicas De Investigación
2-[Di(sec-butoxy)methoxy]butane has been extensively studied for its various biological activities. It has been shown to have anti-herbivore properties, which makes it a potential natural herbicide. 2-[Di(sec-butoxy)methoxy]butane has also been found to have anti-cancer properties, inhibiting the growth of various cancer cells. Additionally, 2-[Di(sec-butoxy)methoxy]butane has been shown to have anti-inflammatory and anti-bacterial properties.
Propiedades
Número CAS |
16754-48-6 |
|---|---|
Fórmula molecular |
C13H28O3 |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
2-[di(butan-2-yloxy)methoxy]butane |
InChI |
InChI=1S/C13H28O3/c1-7-10(4)14-13(15-11(5)8-2)16-12(6)9-3/h10-13H,7-9H2,1-6H3 |
Clave InChI |
IFHAZTNQCKGTRS-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(OC(C)CC)OC(C)CC |
SMILES canónico |
CCC(C)OC(OC(C)CC)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



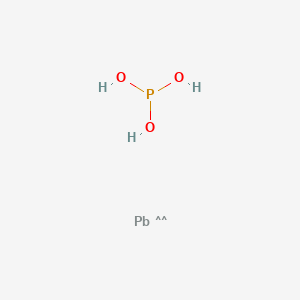
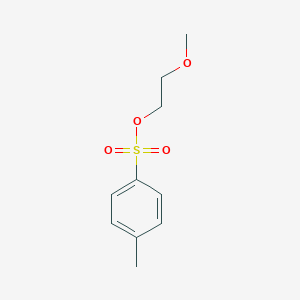
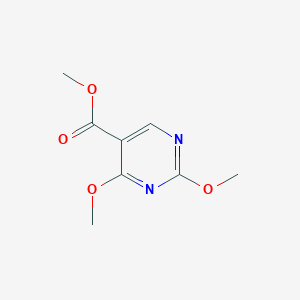

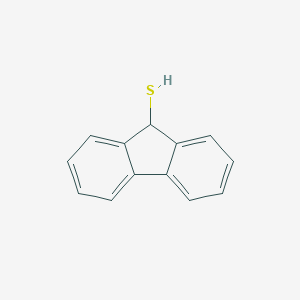
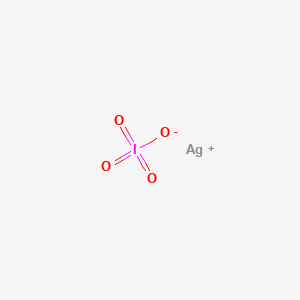
![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)
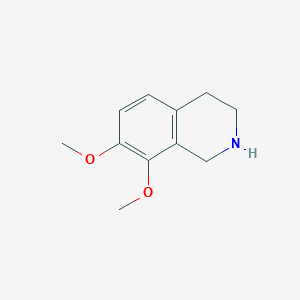


![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)
